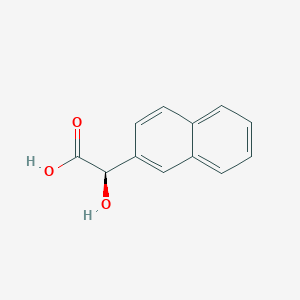
(R)-2-(2-Naphthyl)glycolic acid
概要
説明
“®-2-(2-Naphthyl)glycolic acid” suggests a compound that contains a naphthyl group, which is a segment of naphthalene, attached to a glycolic acid molecule at the 2-position . The “®” indicates that it’s a specific enantiomer, or spatial arrangement, of the molecule .
Molecular Structure Analysis
The molecular structure would consist of a naphthyl group attached to a glycolic acid. The exact structure would depend on the specific spatial arrangement indicated by the “®” in the name .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. Generally, the carboxylic acid group in the glycolic acid portion could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(2-Naphthyl)glycolic acid” would be influenced by the presence of the naphthyl group and the glycolic acid group. For example, it would likely exhibit the acidic properties typical of carboxylic acids .科学的研究の応用
Antiviral Applications
One study demonstrated the use of polyethyleneglycol bound sulfonic acid (PEG-OSO3H) as an efficient catalyst in synthesizing compounds with significant anti-viral activity against tobacco mosaic virus, utilizing reactions involving 2-naphthol derivatives (K. Reddi Mohan Naidu et al., 2012). This research underscores the potential of naphthyl-related compounds in developing antiviral agents.
Material Science and Polymer Research
A comparative study of poly(ethylene terephthalate) (PET) and poly(ethylene 2,6-naphthalate) (PEN) revealed the impact of naphthyl rings on the flexibility and properties of these polymers. Such insights are crucial for designing materials with specific mechanical and thermal characteristics (A. Tonelli, 2002).
Light-Sensitive Micellar Assemblies
Research into micellar structures utilizing 2-diazo-1,2-naphthoquinone demonstrated the potential for light-sensitive release mechanisms, showcasing applications in targeted drug delivery and therapeutic interventions (Andrew P. Goodwin et al., 2005).
Chemical Synthesis and Catalysis
The role of naphthyl-containing compounds in facilitating chemical reactions, such as the synthesis of unsymmetrical diphenic acids via intramolecular Ullmann coupling, presents valuable methodologies for producing complex organic molecules with high enantiomeric purity (S. Miyano et al., 1988).
Environmental Applications
Studies on the solubilization of naphthalene and its derivatives using biosurfactants highlight the potential of naphthyl-related compounds in remediating polycyclic aromatic hydrocarbon contamination. Such applications are crucial for environmental cleanup efforts (Shahrukh A. Kanga et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432370 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Naphthyl)glycolic acid | |
CAS RN |
43210-73-7 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)

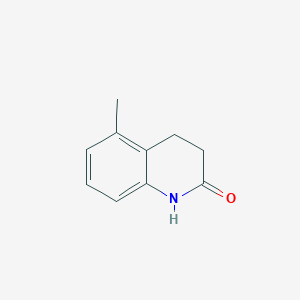
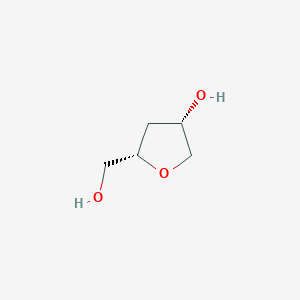


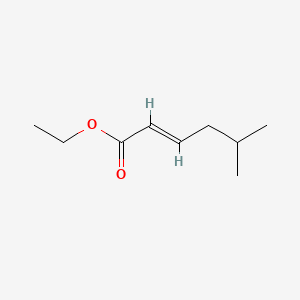

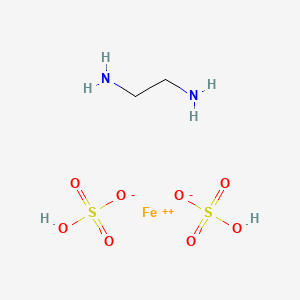

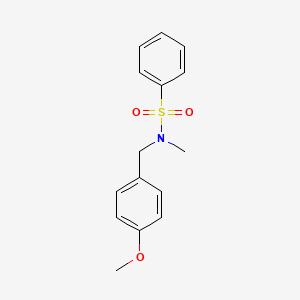
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
